3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)-N-propan-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9(2)15-13(18)17-7-10(8-17)19-14-16-11-5-3-4-6-12(11)20-14/h3-6,9-10H,7-8H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFLYMDAJLBWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by condensing 2-aminobenzenethiol with an appropriate aldehyde or ketone under acidic conditions.
Ether Linkage Formation: The benzothiazole derivative is then reacted with an azetidine derivative in the presence of a base to form the ether linkage.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation and coupling reactions, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Compounds with similar benzothiazole structures have demonstrated notable antimicrobial effects. Research indicates that derivatives of benzothiazole can inhibit various pathogens, making them candidates for developing new antibiotics.
- Anticancer Potential : The benzothiazole moiety has been associated with cytotoxic effects against cancer cell lines. For instance, studies have shown that compounds similar to 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide exhibit significant activity against breast and colon cancer cells .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling. Inhibitors of this enzyme are of interest for diabetes treatment.
Biological Applications
- Neuroprotective Effects : Recent studies have explored the potential of benzothiazole derivatives in treating neurodegenerative diseases. Compounds similar to this compound have shown promise in inhibiting monoamine oxidase (MAO), an enzyme linked to neurodegeneration and depression .
- Anti-inflammatory Properties : The compound's structural similarity to other benzothiazole derivatives suggests potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Materials Science
- Development of New Materials : The unique properties of this compound make it suitable for applications in materials science. Its incorporation into polymers or composites could enhance material properties such as conductivity or thermal stability.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzothiazole derivatives, including the compound . Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as therapeutic agents in infectious diseases.
Case Study 2: Anticancer Activity
In vitro assays were conducted on cancer cell lines treated with compounds structurally related to this compound. The findings revealed a dose-dependent cytotoxic effect, with some derivatives showing IC50 values comparable to established chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare it to three classes of analogs: azetidine carboxamides , benzothiazole derivatives , and thiazolidine-based carboxamides .
Azetidine Carboxamides
Azetidine-containing compounds are prized for their metabolic stability compared to larger rings (e.g., piperidine). For example, N-alkylazetidine-1-carboxamides exhibit improved solubility due to the compact ring reducing hydrophobic surface area.
Benzothiazole Derivatives
Benzothiazoles, such as 2-arylbenzothiazoles, are known for antitumor and antimicrobial activities. The oxygen linkage in the target compound may reduce planarity compared to direct C–S bonds, altering π-π stacking interactions. For instance, 2-(4-aminophenyl)benzothiazole shows potent tyrosine kinase inhibition (IC₅₀ = 12 nM), whereas the azetidine-carboxamide substitution in the target molecule could modulate selectivity toward different kinase isoforms .
Thiazolidine-Based Carboxamides
Thiazolidine derivatives (five-membered rings with S and N atoms) like N-[3-(nitroindazol-yl)-propyl]-thiazolidine-carboxamides (e.g., compounds 5a and 5c in ) share carboxamide functionality but differ in ring size and substituents. Key comparisons include:
The smaller azetidine ring in the target compound may enhance metabolic stability compared to thiazolidines, which are prone to ring-opening oxidation.
Q & A
Q. What are the standard synthetic routes for 3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide, and how are intermediates characterized?
The synthesis typically involves coupling benzo[d]thiazole derivatives with azetidine carboxamide precursors. Key steps include nucleophilic substitution at the thiazole oxygen and subsequent amidation. Intermediates are characterized using thin-layer chromatography (TLC) for purity and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity . For example, TLC with ethanol-water mixtures and silica gel columns are standard for monitoring reaction progress .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
High-resolution mass spectrometry (HRMS) and NMR spectroscopy are critical. ¹H NMR identifies proton environments (e.g., azetidine ring protons at δ 3.5–4.0 ppm), while ¹³C NMR confirms carbonyl (C=O) and aromatic carbons. HPLC with UV detection (e.g., 98–99% purity) ensures final product quality .
Q. How do reaction conditions like solvent choice and temperature influence the yield of this compound?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency, while temperatures between 60–80°C optimize reaction rates. Lower temperatures may reduce side reactions, as seen in cyclization steps for analogous thiazole derivatives .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations improve the design of synthetic pathways for this compound?
Quantum mechanics-based reaction path searches (e.g., density functional theory) predict transition states and intermediate stability, guiding solvent selection and catalyst use. For example, ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error approaches .
Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?
Comparative assays under standardized conditions (e.g., fixed cell lines, consistent dosing) and meta-analyses of structure-activity relationships (SARs) are recommended. Molecular docking studies can clarify target interactions, as demonstrated for similar thiazole-carboxamide hybrids .
Q. How can researchers identify and manage byproducts in multi-step syntheses of this compound?
Liquid chromatography-mass spectrometry (LC-MS) and tandem MS/MS are used to detect byproducts. For example, iodine-mediated cyclization of thiadiazole derivatives can yield sulfur byproducts, which are removed via recrystallization or column chromatography .
Q. What methods ensure enantiomeric purity during synthesis, given the chiral azetidine moiety?
Chiral stationary phase HPLC or capillary electrophoresis separates enantiomers. Asymmetric synthesis using (S)-proline catalysts, as seen in peptidomimetic thiazole syntheses, ensures stereochemical control .
Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?
Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis identifies degradation products. For instance, hydrolysis of the azetidine ring in acidic conditions may require enteric coating for oral delivery .
Q. What role do molecular docking studies play in understanding this compound’s interaction with biological targets?
Docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), which is inhibited by thiazole-amide derivatives via hydrogen bonding and π-π stacking .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
Solvent substitution (e.g., ethanol-water mixtures instead of DMF) and catalyst recycling reduce waste. Microwave-assisted synthesis, validated for related carboxamides, shortens reaction times and energy use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
